molecular formula C20H14ClFN2O B5006722 3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

カタログ番号 B5006722
分子量: 352.8 g/mol
InChIキー: JJJIITJTTXXLML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the family of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

作用機序

The mechanism of action of 3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the pathogenesis of neurodegenerative diseases. The compound has been shown to inhibit the activity of protein kinases such as EGFR, HER2, and VEGFR, which are overexpressed in various cancers. It also inhibits the activity of acetylcholinesterase and monoamine oxidase, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It also exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, it exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.

実験室実験の利点と制限

3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It also exhibits potent therapeutic effects at low concentrations, which makes it suitable for in vitro and in vivo studies. However, the compound has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics. It also exhibits some cytotoxicity at high concentrations, which may limit its therapeutic potential.

将来の方向性

There are several future directions for the study of 3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its pharmacokinetics and bioavailability by developing new formulations and delivery systems. Furthermore, the mechanism of action of the compound needs to be further elucidated to identify new targets for drug development. Finally, the compound can be used as a lead compound for the development of new analogs with improved therapeutic properties.

合成法

The synthesis of 3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-fluoroaniline with 4-chlorobenzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting intermediate is then reacted with anthranilic acid in the presence of acetic anhydride and glacial acetic acid to produce the final product. The synthesis method has been optimized to achieve high yield and purity of the product.

科学的研究の応用

3-(4-chlorophenyl)-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.

特性

IUPAC Name

3-(4-chlorophenyl)-2-(2-fluorophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O/c21-13-9-11-14(12-10-13)24-19(15-5-1-3-7-17(15)22)23-18-8-4-2-6-16(18)20(24)25/h1-12,19,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJIITJTTXXLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。